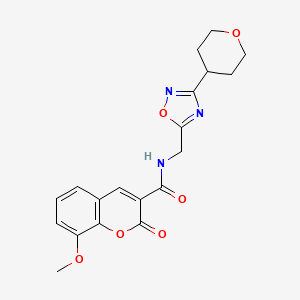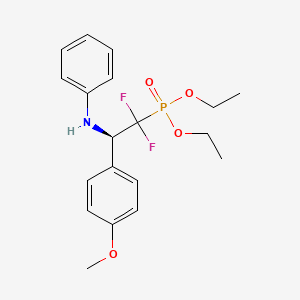
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a difluoro-substituted ethyl chain, which is further substituted with a methoxyphenyl and a phenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate typically involves the following steps:
Formation of the Difluoroethyl Intermediate: The difluoroethyl intermediate can be synthesized through the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Substitution with Methoxyphenyl and Phenylamino Groups: The difluoroethyl intermediate is then reacted with 4-methoxyphenyl and phenylamine under appropriate conditions to introduce the methoxyphenyl and phenylamino groups.
Phosphonation: Finally, the substituted difluoroethyl intermediate is reacted with diethyl phosphite under suitable conditions to form the desired phosphonate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds.
科学的研究の応用
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules.
Organic Synthesis: Utilized as a reagent in various organic transformations.
Materials Science:
作用機序
The mechanism of action of diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a bioisostere for phosphate groups, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing substrates. This interaction can modulate the activity of these enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphinate: Similar structure but with a phosphinate group instead of a phosphonate group.
Uniqueness
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate is unique due to the presence of both difluoro and phosphonate groups, which can impart distinct chemical and biological properties compared to its analogs
特性
IUPAC Name |
N-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2NO4P/c1-4-25-27(23,26-5-2)19(20,21)18(22-16-9-7-6-8-10-16)15-11-13-17(24-3)14-12-15/h6-14,18,22H,4-5H2,1-3H3/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEBKDULVVEVAS-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OC)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2380346.png)
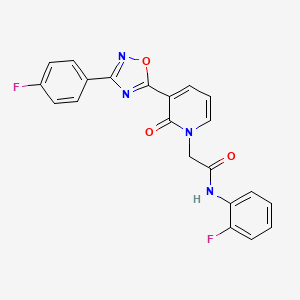
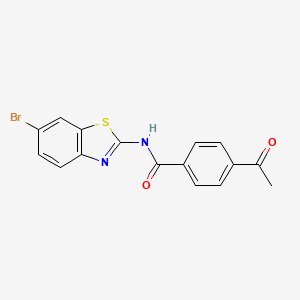
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2380352.png)
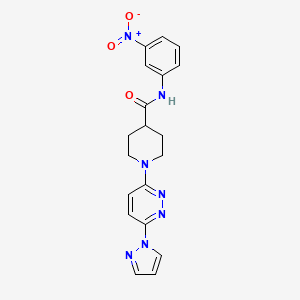
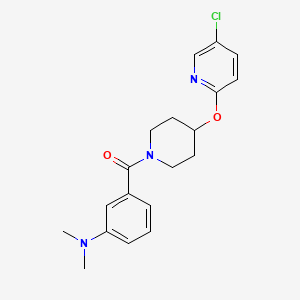

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
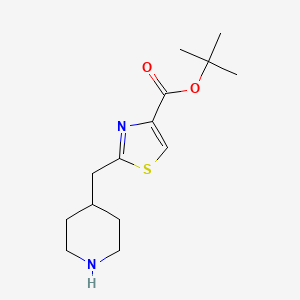
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)
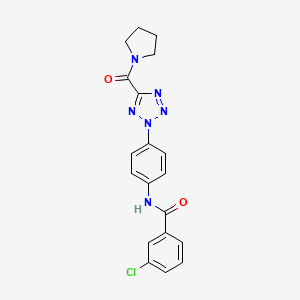
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2380364.png)
![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
